
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is an organic compound with the molecular formula C28H30O4Si2. This compound is part of the anthracene family, which is known for its aromatic properties and applications in organic electronics. The presence of acetoxy and trimethylsilylethynyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene typically involves the following steps:
Bromination: The starting material, 2,6-dihydroxyanthracene, is brominated to form 2,6-dibromo-3,7-dihydroxyanthracene.
Acetylation: The dibromo compound is then acetylated using acetic anhydride to yield 2,6-diacetoxy-3,7-dibromoanthracene.
Sonogashira Coupling: The final step involves a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst to produce this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove acetoxy groups or reduce other functional groups present in the molecule.
Substitution: The trimethylsilylethynyl groups can be substituted with other alkynes or functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,6-dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its excellent electronic properties.
Photovoltaics: It is also explored for use in organic photovoltaic cells, where it can act as a donor material.
Sensors: The compound’s unique structure makes it suitable for use in chemical sensors, particularly for detecting volatile organic compounds.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene in its applications is primarily based on its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. In organic electronics, it facilitates charge transport through its conjugated system, while in sensors, it binds to target molecules, causing a measurable change in its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diacetoxy-3,7-dibromoanthracene
- 2,6-Dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene
- 2,6-Diacetoxy-3,7-bis(phenylethynyl)anthracene
Uniqueness
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is unique due to the presence of both acetoxy and trimethylsilylethynyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic electronics and other applications where both electronic properties and chemical stability are important.
Properties
Molecular Formula |
C28H30O4Si2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
[6-acetyloxy-3,7-bis(2-trimethylsilylethynyl)anthracen-2-yl] acetate |
InChI |
InChI=1S/C28H30O4Si2/c1-19(29)31-27-17-25-15-24-14-22(10-12-34(6,7)8)28(32-20(2)30)18-26(24)16-23(25)13-21(27)9-11-33(3,4)5/h13-18H,1-8H3 |
InChI Key |
ZASJQNWZXPTCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CC3=CC(=C(C=C3C=C2C=C1C#C[Si](C)(C)C)OC(=O)C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/structure/B14122520.png)
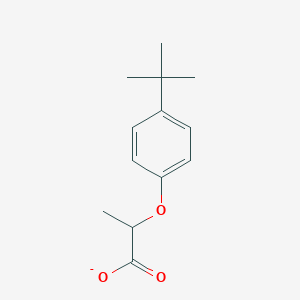
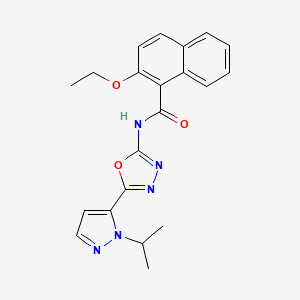
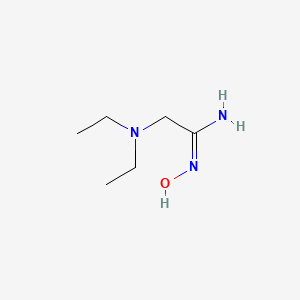
![N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14122545.png)
![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122551.png)
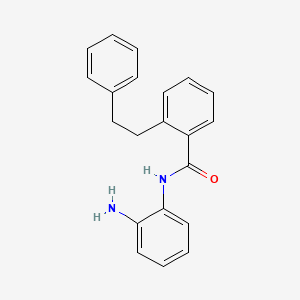
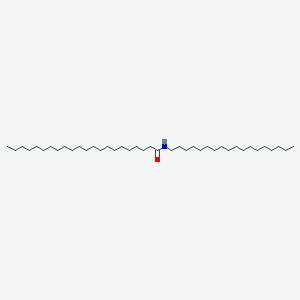
![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122562.png)
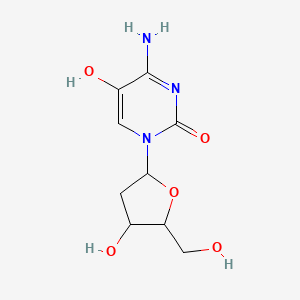
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14122577.png)
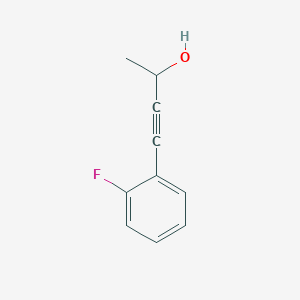

![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
